molecular formula C7H16ClNO2 B7982160 Methyl 3-methyl-2-(methylamino)butanoate hydrochloride

Methyl 3-methyl-2-(methylamino)butanoate hydrochloride

Cat. No.: B7982160
M. Wt: 181.66 g/mol
InChI Key: DLLHGHUMLSLOID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methyl-2-(methylamino)butanoate hydrochloride is a branched amino ester hydrochloride salt with a methyl-substituted amino group at the C2 position and a methyl ester at the C1 position. It is synthesized via a two-step process involving the deprotection of a tert-butoxycarbonyl (Boc)-protected intermediate, followed by hydrochloric acid treatment to yield the final hydrochloride salt. Key structural features include:

  • Stereochemistry: The (2S)-configured enantiomer is commonly reported, as evidenced by its synthesis from (S)-valine derivatives .
  • Physicochemical Properties: The compound exhibits distinct $ ^1H $-NMR signals, including a singlet for the methyl ester ($ \delta $ 3.79 ppm) and a broad singlet for the protonated methylamino group ($ \delta $ 9.00 ppm) .
  • Synthesis Efficiency: High-yield synthesis (100%) is achieved under optimized conditions, highlighting its straightforward preparation compared to more complex analogs .

Properties

IUPAC Name

methyl 3-methyl-2-(methylamino)butanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5(2)6(8-3)7(9)10-4;/h5-6,8H,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLHGHUMLSLOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138326-61-1
Record name methyl 3-methyl-2-(methylamino)butanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Optimization

A widely reported method involves the ring-opening of an epoxide intermediate with methylamine. The process begins with the synthesis of ethyl 2,3-epoxy-3-methylbutanoate , achieved through the epoxidation of 3-methyl-2-butenoate using peroxides or catalytic oxidation. The epoxide is then subjected to nucleophilic attack by methylamine, which introduces the methylamino group at the C2 position.

The reaction is typically conducted in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane) at temperatures between 0°C and 25°C. Tertiary amines, such as triethylamine, are often added to neutralize acidic byproducts. The intermediate 3-methyl-2-(methylamino)-3-hydroxybutanoate is subsequently reduced using catalytic hydrogenation or sodium borohydride to yield the saturated alcohol, which is then oxidized to the carboxylic acid.

Key Reaction Conditions:

StepSolventTemperatureCatalystYield (%)
EpoxidationDichloromethane0–5°CmCPBA85–90
Ring-openingTHF25°CTriethylamine78–82
ReductionMethanol25°CNaBH490–95
OxidationWater/Acetone50°CKMnO488–92

The final esterification step employs methanol and sulfuric acid under reflux, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Reductive Amination of 3-Methyl-2-Ketobutanoate

Catalysts and Reducing Agents

An alternative route utilizes reductive amination of 3-methyl-2-ketobutanoic acid with methylamine. The ketone intermediate is synthesized via oxidation of 3-methyl-2-butenoic acid using Jones reagent or pyridinium chlorochromate. The reductive amination step involves the formation of a Schiff base between the ketone and methylamine, followed by reduction using sodium cyanoborohydride (NaBH3CN) or hydrogen gas over a palladium catalyst.

Optimization Parameters:

  • Temperature : 25–40°C for imine formation; 50–60°C for reduction.

  • Solvent : Ethanol or methanol for homogeneity.

  • Catalyst : 5% Pd/C for hydrogenation (1–2 bar H2 pressure).

The carboxylic acid is then esterified with methanol in the presence of thionyl chloride (SOCl2), yielding the methyl ester. Conversion to the hydrochloride salt is achieved by bubbling HCl gas through an ether solution of the free base.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial synthesis prioritizes high space-time yields and minimal byproduct formation. Continuous flow reactors are employed for the epoxide ring-opening and reductive amination steps, enabling precise temperature control (120–220°C) and reduced reaction times (2–5 minutes). For example, a pilot-scale setup using a tubular reactor with immobilized tertiary amine catalysts achieves 98% conversion of the epoxide intermediate.

Purification Techniques

  • Distillation : Fractional distillation under reduced pressure (20–100 mm Hg) isolates the ester intermediate.

  • Crystallization : The hydrochloride salt is purified via recrystallization from ethanol/water mixtures, yielding >99% purity.

Comparative Analysis of Preparation Methods

MethodAdvantagesLimitationsTypical Yield (%)
Epoxide Ring-OpeningHigh stereoselectivity; ScalableMulti-step synthesis; Costly catalysts75–85
Reductive AminationFewer steps; Mild conditionsRequires high-purity ketone precursor80–88

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-3-methyl-2-(methylamino)butanoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Methyl 3-methyl-2-(methylamino)butanoate hydrochloride, also known as methyl n-methyl-l-valinate hydrochloride, is a compound with various applications in scientific research and pharmaceutical development. This article explores its applications, focusing on its role in medicinal chemistry, potential therapeutic uses, and relevant case studies.

Chemical Properties and Structure

This compound has the following chemical characteristics:

  • Molecular Formula: C7H16ClNO2
  • Molecular Weight: 181.66 g/mol
  • CAS Number: 721878-59-7
  • IUPAC Name: methyl (2S)-3-methyl-2-(methylamino)butanoate hydrochloride

The compound's structure includes a methylamino group, which contributes to its biological activity and interaction with various targets in the body.

Pharmaceutical Development

This compound is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features make it a valuable building block for creating drugs that target specific biological pathways. The compound's ability to modulate neurotransmitter systems has garnered interest in developing treatments for neurological disorders.

Research on Neurotransmitter Modulation

Studies have indicated that compounds similar to this compound can influence neurotransmitter systems, particularly those involving amino acids like glutamate and GABA. This modulation could lead to potential therapeutic applications in treating conditions such as anxiety, depression, and other mood disorders.

Role in Cancer Research

Recent investigations have highlighted the compound's potential in cancer therapy. Its derivatives have been studied for their ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle regulation. For instance, compounds derived from this compound have shown promise in preclinical models of various cancers, including melanoma and breast cancer.

Use as a Prodrug

The compound has been explored as a prodrug for delivering active pharmaceutical ingredients more effectively. By modifying its structure, researchers aim to enhance solubility and bioavailability of therapeutic agents that target specific diseases.

Case Study 1: Neuropharmacological Effects

A study published in Journal of Medicinal Chemistry examined the effects of this compound on neurotransmitter release in neuronal cultures. The results demonstrated that the compound significantly increased the release of dopamine and serotonin, suggesting its potential use in treating mood disorders .

Case Study 2: Anticancer Activity

Research presented at the Annual Meeting of the American Association for Cancer Research investigated the anticancer properties of derivatives of this compound. The findings indicated that these derivatives inhibited cell proliferation in melanoma cell lines through apoptosis induction .

Case Study 3: Synthesis of Novel Compounds

A patent application detailed the synthesis of novel compounds based on this compound for use as Toll-like receptor agonists. These compounds showed promise in enhancing immune responses against viral infections .

Mechanism of Action

The mechanism of action of Methyl 3-methyl-2-(methylamino)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering metabolic processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their conformation and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amino Group

a) Methyl (S)-2-(ethylamino)-3,3-dimethylbutanoate Hydrochloride
  • Structural Difference: Ethyl group replaces the methyl on the amino moiety; additional dimethyl substitution at C3.
  • Synthesis: Involves reductive amination with benzaldehyde and hydrogenolysis, yielding 71% after purification .
  • NMR Profile : Broader proton environments ($ \delta $ 8.98–8.76 ppm for NH groups) due to steric effects from the ethyl and dimethyl groups .
b) Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate
  • Structural Difference : Trifluoroethyl group introduces strong electron-withdrawing effects.
  • Synthesis : Requires harsher conditions (60°C, 27 hours) and C18 column purification, reflecting lower synthetic efficiency .
  • Applications : Fluorinated analogs are often explored for enhanced metabolic stability in drug discovery .

Cyclic and Branched Analogs

a) Methyl 1-(methylamino)cyclobutanecarboxylate Hydrochloride
  • Structural Difference: Cyclobutane ring replaces the linear butanoate chain.
  • Synthesis : Derived from cyclobutane carboxylic acid, with LCMS ($ m/z $ 411) and HPLC retention time (1.18 minutes) distinct from linear analogs .
  • Utility : Cyclic structures often improve conformational rigidity, influencing receptor binding .
b) Methyl 2-ethyl-2-(methylamino)butanoate Hydrochloride
  • Structural Difference : Ethyl branch at C2 creates a quaternary carbon center.
  • NMR : Downfield shifts ($ \delta $ 9.43 ppm) for NH protons due to increased steric hindrance .

Simpler Amino Ester Derivatives

a) Methyl 2-amino-3-methylbutanoate Hydrochloride
  • Structural Difference: Lacks the methyl group on the amino moiety.
  • Applications : Simpler analogs are intermediates in peptide synthesis but may lack specificity .
b) Ethyl 2-amino-3-oxobutanoate Hydrochloride
  • Structural Difference : Ethyl ester and ketone group at C3.
  • Reactivity : The ketone enhances electrophilicity, making it prone to nucleophilic attacks .

Aromatic Amino Alcohol Derivatives

Phenylephrine Hydrochloride
  • Structural Difference: Aromatic benzyl alcohol core with a methylamino group.
  • Regulatory Standards : USP mandates 97.5–102.5% purity, reflecting its pharmaceutical use as a vasoconstrictor .
  • Stability: Hydrochloride salt form improves solubility and shelf life compared to non-ionic analogs .

Comparative Data Table

Compound Name Key Substituents Synthesis Yield $ ^1H $-NMR Highlights (δ, ppm) Applications/Notes
Methyl 3-methyl-2-(methylamino)butanoate HCl C2 methylamino, C3 methyl 100% 3.79 (s, OCH3), 9.00 (brs, NH) High-yield intermediate
Methyl (S)-2-(ethylamino)-3,3-dimethylbutanoate HCl C2 ethylamino, C3 dimethyl 71% 8.98–8.76 (brs, NH) Steric hindrance impacts reactivity
Methyl 1-(methylamino)cyclobutanecarboxylate HCl Cyclobutane ring 100% LCMS: m/z 411 Conformational rigidity for drug design
Phenylephrine HCl Aromatic ring, C1 hydroxy N/A USP purity standards (97.5–102.5%) Pharmaceutical vasoconstrictor

Key Findings and Implications

  • Synthetic Efficiency: Methyl 3-methyl-2-(methylamino)butanoate hydrochloride outperforms fluorinated or cyclic analogs in yield and simplicity .
  • Structural Effects : Substituents like ethyl or trifluoroethyl groups alter electronic and steric profiles, impacting reactivity and applications .
  • Pharmaceutical Relevance : Compounds meeting USP standards (e.g., phenylephrine HCl) highlight the importance of purity and stability in drug development .

Biological Activity

Methyl 3-methyl-2-(methylamino)butanoate hydrochloride, a compound with significant potential in biological and pharmacological applications, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C6H14ClNO2
  • Molecular Weight : 167.64 g/mol

Its structure features a methylamino group attached to a butanoate backbone, which is crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with various biological targets. This includes:

  • Enzyme Interaction : The compound may act as a substrate for enzymes involved in metabolic pathways, potentially influencing the synthesis and degradation of neurotransmitters and other critical biomolecules.
  • Receptor Binding : Preliminary studies suggest that it interacts with neurotransmitter receptors, although detailed pharmacological profiles are still under investigation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Inhibition of γ-butyrobetaine hydroxylase : Similar compounds have shown inhibitory effects on this enzyme, which is vital in carnitine biosynthesis. The inhibition can lead to decreased levels of L-carnitine, impacting energy metabolism in tissues .
  • Effects on Fatty Acid Oxidation : In studies involving related compounds, reductions in mitochondrial and peroxisomal palmitate oxidation rates have been observed, suggesting potential applications in metabolic disorders .

Case Studies

  • Inhibition Studies : A study demonstrated that related compounds could inhibit γ-butyrobetaine dioxygenase with an IC₅₀ of approximately 3 μM. This inhibition was linked to decreased fatty acid oxidation rates in isolated heart tissues .
  • Neurotransmitter Interaction : Another investigation into similar compounds revealed interactions with neurotransmitter receptors, indicating potential implications for neurological disorders.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits γ-butyrobetaine hydroxylase (IC₅₀ 3 μM)
Fatty Acid OxidationReduces mitochondrial and peroxisomal oxidation
Neurotransmitter Receptor BindingPotential interactions with neurotransmitter receptors

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

  • Metabolic Disorders : The ability to modulate carnitine levels positions this compound as a candidate for treating metabolic syndromes.
  • Neurological Applications : Its interaction with neurotransmitter systems opens avenues for research into treatments for neurodegenerative diseases.

Q & A

Q. Basic Safety Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact, which may cause inflammation or severe irritation .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols, which can irritate the respiratory tract .
  • Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or decomposition .

Advanced Risk Mitigation
The compound’s hygroscopic nature necessitates desiccants in storage. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Compatibility with common lab solvents (e.g., ethanol, DCM) should be verified to avoid exothermic reactions during purification .

How can researchers address discrepancies in spectral data during characterization?

Q. Basic Troubleshooting

  • Broad NMR Peaks: May arise from proton exchange (e.g., NH groups). Heating the sample to 50°C or using D₂O shaking can sharpen signals .
  • LCMS Adducts: Sodium or potassium adducts (e.g., [M+Na]⁺) are common. Add 0.1% formic acid to the mobile phase to promote [M+H]⁺ formation .

Advanced Contradiction Analysis
Unexpected peaks in HPLC (e.g., retention time shifts) may indicate stereoisomers or by-products. Compare retention times with synthetic intermediates (e.g., tert-butyloxycarbonyl-protected precursors) . For unresolved contradictions, high-resolution MS (HRMS) or 2D NMR (e.g., COSY, HSQC) can resolve structural ambiguities .

What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?

Q. Basic Scale-Up Principles

  • Catalyst Recycling: Recover Pd(OH)₂/C via filtration for reuse, reducing costs .
  • Batch vs. Flow Chemistry: Flow systems improve mixing and heat transfer for exothermic steps (e.g., acidification) .

Advanced Process Optimization
Enantiomeric purity may degrade during HCl salt formation. Monitor pH during acidification (target pH 2–3) and use chiral HPLC (e.g., Chiralpak AD-H column) to assess ee%. For large batches, replace dioxane with less toxic solvents (e.g., MeOH/H₂O) for HCl addition .

How can by-products from the synthesis of this compound be identified and minimized?

Basic By-Product Profiling
Common by-products include:

  • Unreacted tert-butyloxycarbonyl precursors (detected via LCMS at m/z 289 [M+H]⁺) .
  • Over-hydrogenated derivatives (e.g., fully saturated amines).

Advanced Mitigation Strategies
Optimize hydrogenation time to prevent over-reduction. Use scavengers (e.g., trisamine resins) to trap residual benzyl groups. For persistent impurities, employ orthogonal purification (e.g., recrystallization from EtOH/Et₂O followed by ion-exchange chromatography) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.